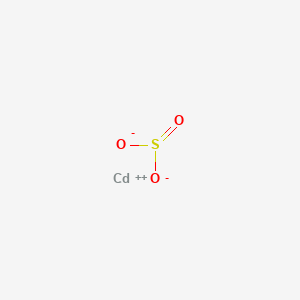
3-羧酸甲酯奎宁环烷烃盐酸盐
描述
Methyl quinuclidine-3-carboxylate hydrochloride is a versatile chemical compound widely used as a building block in the synthesis of various research chemicals and reagents . It is known for its utility in producing high-quality research chemicals and reagents, making it a valuable intermediate in chemical research and industrial applications.
科学研究应用
Methyl quinuclidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of high-quality research chemicals and reagents
作用机制
Target of Action
Methyl quinuclidine-3-carboxylate hydrochloride is a versatile building block used in the synthesis of a variety of compounds . It serves as an intermediate in the production of high-quality research chemicals and reagents . .
Mode of Action
As an intermediate, it likely interacts with other compounds during synthesis to form new compounds with distinct properties .
Biochemical Pathways
As an intermediate in chemical synthesis, it likely participates in various biochemical reactions, but the specifics would depend on the final compounds being synthesized .
Result of Action
As an intermediate, its primary role is likely in the synthesis of other compounds, and the effects of its action would be seen in the properties of these final compounds .
Action Environment
The action of Methyl quinuclidine-3-carboxylate hydrochloride can be influenced by various environmental factors. For instance, safety data suggests that it should be handled in a well-ventilated place to avoid inhalation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinuclidine-3-carboxylate hydrochloride typically involves the reaction of quinuclidine-3-one with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methyl quinuclidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Methyl quinuclidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form quinuclidine-3-carboxylic acid.
Reduction: The compound can be reduced to form quinuclidine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Quinuclidine-3-carboxylic acid: Formed through hydrolysis.
Quinuclidine derivatives: Formed through reduction or substitution reactions.
相似化合物的比较
Similar Compounds
Quinuclidine-3-carboxylic acid: A hydrolysis product of methyl quinuclidine-3-carboxylate hydrochloride.
Quinuclidine derivatives: Various derivatives with different functional groups, such as quinuclidine-3-ol and quinuclidine-3-methanol.
Uniqueness
Methyl quinuclidine-3-carboxylate hydrochloride is unique due to its versatility as a building block in chemical synthesis. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable intermediate in research and industrial applications .
属性
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQASSGEAZYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641040 | |
| Record name | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54954-73-3 | |
| Record name | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)


![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)

